![molecular formula C16H14FN3O2 B3945095 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
Descripción general
Descripción
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide, also known as FK-866, is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in numerous cellular processes. Inhibition of NAMPT by FK-866 leads to a depletion of intracellular NAD+ levels, resulting in cell death.
Mecanismo De Acción
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide inhibits NAMPT by binding to its active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to a depletion of intracellular NAD+ levels, which in turn activates the AMP-activated protein kinase (AMPK) pathway and induces cell death by apoptosis or autophagy. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to induce insulin resistance and impair glucose tolerance in mice, which may limit its clinical use as an anti-cancer agent. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Furthermore, this compound has been shown to enhance the immune response by increasing the production of cytokines and activating natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide has several advantages and limitations for lab experiments. Its potent and selective inhibition of NAMPT makes it a valuable tool for studying the role of NAD+ in cellular processes and disease. However, its cytotoxicity and potential side effects may limit its use in certain experiments. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide. One area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound while minimizing its side effects. Furthermore, the neuroprotective and immune-enhancing effects of this compound warrant further investigation for the treatment of neurodegenerative diseases and immune disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability and facilitate its use in research and clinical settings.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of NAMPT that has shown promising results as an anti-cancer agent in preclinical studies. Its mechanism of action involves the depletion of intracellular NAD+ levels, leading to cell death and inhibition of pro-inflammatory cytokines. This compound has other biochemical and physiological effects, such as insulin resistance and neuroprotection, which may have implications for its clinical use. While this compound has several advantages for lab experiments, such as its selectivity and potency, its cytotoxicity and complex synthesis may limit its use in certain settings. Future research on this compound should focus on identifying biomarkers, developing combination therapies, and exploring its potential for the treatment of neurodegenerative diseases and immune disorders.
Aplicaciones Científicas De Investigación
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide has been extensively studied for its potential as an anti-cancer agent. Cancer cells have a high demand for NAD+ due to their increased metabolic activity, and inhibition of NAMPT by this compound selectively targets cancer cells while sparing normal cells. Preclinical studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines and animal models, including breast cancer, lung cancer, and melanoma. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9(21)19-16-18-8-13-14(20-16)6-11(7-15(13)22)10-2-4-12(17)5-3-10/h2-5,8,11H,6-7H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWMOOANTYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B3945015.png)
![4-(4-iodophenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3945018.png)
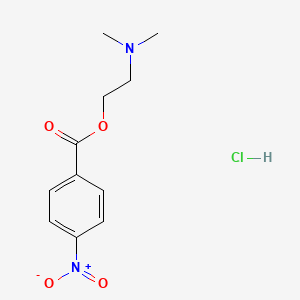
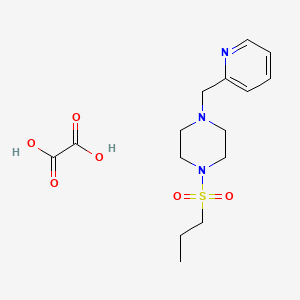
![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)
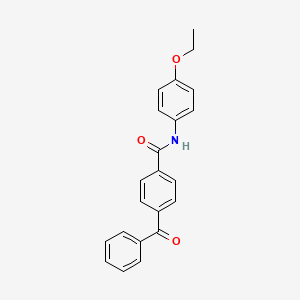
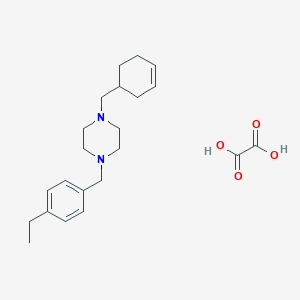
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)
![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)
![N-benzyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3945057.png)
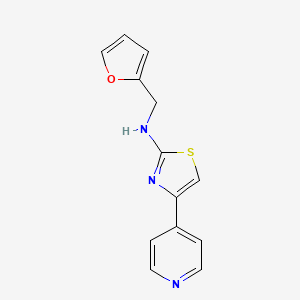

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B3945075.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3945104.png)